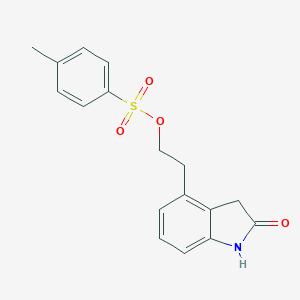

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUVAXFYGBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435096 | |

| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-20-6 | |

| Record name | 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (CAS: 139122-20-6): A Key Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document delves into its chemical identity, physicochemical properties, and strategic importance in medicinal chemistry. Detailed, field-proven protocols for its synthesis from 4-(2-hydroxyethyl)indolin-2-one via tosylation are presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide outlines robust analytical methodologies for the characterization and quality control of both the starting material and the final product, ensuring a self-validating framework for researchers. The role of this tosylate as a highly effective leaving group is explored in the context of its application in the synthesis of kinase inhibitors, providing authoritative grounding for its use in drug development workflows.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as a ropinirole tosyl derivative, is a crucial organic compound whose significance is intrinsically linked to its role as a key building block in the synthesis of pharmacologically active molecules.[1] The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting signaling pathways implicated in cancer.[2] This tosylate serves as a stable, crystalline solid that is readily activated for subsequent nucleophilic substitution reactions, making it an invaluable precursor in the multi-step synthesis of complex drug targets.

The primary utility of this compound lies in the strategic conversion of a primary alcohol into an excellent leaving group—the tosylate. This transformation is fundamental in facilitating the construction of carbon-heteroatom bonds, a common step in the assembly of drug candidates. Its application as an intermediate in the synthesis of drugs like Ropinirole and its potential as a precursor to multi-targeted tyrosine kinase inhibitors such as Dovitinib underscore its importance in the pharmaceutical industry.[3][4]

Physicochemical Properties & Compound Identification

A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 139122-20-6 | [5] |

| Molecular Formula | C₁₇H₁₇NO₄S | [5] |

| Molecular Weight | 331.39 g/mol | [3] |

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | [5] |

| Synonyms | 4-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethyl]-1,3-dihydroindol-2-one, Ropinirole Tosyl Derivative | [1] |

| Appearance | White to pale greenish-yellow powder/solid | [6] |

| Melting Point | 123-128 °C | [3] |

| Boiling Point | 561.2 ± 50.0 °C (Predicted) | [7] |

| Density | 1.312 g/cm³ | [7] |

| Solubility | Soluble in Chloroform, Methanol | [7] |

| Storage Temperature | 2-8 °C | [7] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is most efficiently achieved through the tosylation of its corresponding alcohol precursor, 4-(2-hydroxyethyl)indolin-2-one. This process exemplifies a cornerstone reaction in organic synthesis: the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).

Rationale Behind Tosylation

The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide anion (OH⁻) a strong base. Nucleophilic substitution reactions require a leaving group that is a weak base and can stabilize the negative charge it acquires upon departure. The tosylate group (p-toluenesulfonate) is the conjugate base of p-toluenesulfonic acid, a strong acid. The stability of the tosylate anion is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making it a very weak base and therefore an excellent leaving group for Sₙ2 reactions.[5][8] This activation step is critical for the subsequent introduction of nucleophiles.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the tosylation of primary alcohols.[9]

Materials:

-

4-(2-Hydroxyethyl)indolin-2-one (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

-

Anhydrous Pyridine or Triethylamine (TEA, 1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)indolin-2-one (1.0 eq.) in anhydrous DCM (approx. 10 volumes relative to the starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[6]

-

Work-up:

-

Once the reaction is complete, quench by adding cold deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel. The eluent system should be determined by TLC analysis, typically starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

-

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of both the starting material and the final tosylated product.

Characterization of Starting Material: 4-(2-Hydroxyethyl)indolin-2-one

NMR Spectroscopy:

-

¹H NMR (400 MHz, MeOH-d₄): δ 7.15 (t, J = 7.8 Hz, 1H), 6.89 (d, J = 7.8 Hz, 1H), 6.75 (d, J = 7.7 Hz, 1H), 3.78 (t, J = 6.9 Hz, 2H), 3.50 (s, 2H), 2.78 (t, J = 6.8 Hz, 2H).[10]

-

¹³C NMR (101 MHz, MeOH-d₄): δ 178.53, 142.92, 135.42, 127.61, 124.89, 122.65, 107.44, 61.64, 35.96, 34.74.[10]

Mass Spectrometry:

-

ESI-HRMS: m/z calculated for C₁₀H₁₂NO₂ [M+H]⁺: 178.0863, found: 178.0860.[10]

Characterization of Final Product: this compound

Note: As specific, publicly available experimental spectra for this compound are limited, the following data represents expected values based on the structure and typical chemical shifts for related compounds.

Expected ¹H NMR Spectroscopy: The spectrum would be expected to show characteristic peaks for the indolinone and tosyl moieties.

-

Aromatic protons of the indolinone ring (δ ~6.7-7.2 ppm).

-

Aromatic protons of the tosyl group appearing as two doublets (an AA'BB' system) around δ 7.3-7.4 ppm and δ 7.7-7.8 ppm.

-

A singlet for the methyl group of the tosyl moiety around δ 2.4 ppm.

-

Two triplets corresponding to the ethyl bridge (-CH₂-CH₂-), with the methylene group attached to the tosylate oxygen shifted downfield (δ ~4.1-4.3 ppm) compared to the methylene group attached to the indolinone ring (δ ~2.9-3.1 ppm).

-

A singlet for the -CH₂- group of the indolinone ring around δ 3.5 ppm.

-

A broad singlet for the -NH- proton of the indolinone ring (δ > 8.0 ppm).

Expected ¹³C NMR Spectroscopy: The spectrum would display signals corresponding to all 17 carbons. Key expected shifts include:

-

Carbonyl carbon (C=O) of the indolinone ring (δ ~177-179 ppm).

-

Aromatic carbons of both rings (δ ~110-145 ppm).

-

Methylene carbon attached to the tosylate oxygen (-CH₂-OTs) significantly downfield (δ ~68-70 ppm).

-

Other aliphatic carbons (-CH₂- and -CH₂-Ar) between δ 30-40 ppm.

-

Methyl carbon of the tosyl group (δ ~21 ppm).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected ESI-HRMS: The calculated exact mass for the protonated molecule [C₁₇H₁₇NO₄S + H]⁺ is 332.0951. An experimental value within a narrow tolerance (e.g., ± 5 ppm) would confirm the molecular formula.

Application in Dovitinib Synthesis: A Mechanistic Perspective

Dovitinib (TKI258) is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, FGFR, and PDGFR pathways.[4] The indolin-2-one core is a key pharmacophore for this class of inhibitors. While specific process chemistry details can be proprietary, the synthetic utility of this compound as an intermediate is clear from a retrosynthetic analysis.

The ethyl tosylate moiety serves as a reactive electrophile. In a plausible synthetic route, it would undergo a nucleophilic substitution reaction with an appropriate amine-containing fragment to construct the final Dovitinib molecule or a late-stage precursor. The tosylate's excellent leaving group ability facilitates this key bond-forming step under relatively mild conditions, which is crucial for complex molecule synthesis where harsh conditions could degrade other functional groups. This highlights the "field-proven insight" of activating a simple alcohol to drive a critical synthetic transformation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Identification: May cause skin irritation or an allergic skin reaction.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C to ensure long-term stability.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis via the tosylation of 4-(2-hydroxyethyl)indolin-2-one is a robust and reliable transformation that activates a key position on the indolinone scaffold. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently produce and utilize this key intermediate to advance the discovery and development of next-generation therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl.

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

- Fisher Scientific. (2010, November 16). Safety Data Sheet.

- AEB Group. (2021, January 9). Safety Data Sheet.

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)indolin-2-one. Retrieved from [Link]

-

Veeprho. (n.d.). Ropinirol Tosyl Derivative | CAS 139122-20-6. Retrieved from [Link]

- Google Patents. (n.d.). CN108440376B - Preparation method of ropinirole hydrochloride.

- Chemicea. (n.d.). Material Safety Data Sheet.

-

PMC - PubMed Central. (n.d.). Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. Retrieved from [Link]

-

DOI. (n.d.). Bypassing the identification: MS2Quant for concentration estimations of chemicals detected with nontarget LC-HRMS from MS2 data. Retrieved from [Link]

-

PubMed. (2020, September 3). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound , 95+% , 139122-20-6 - CookeChem [cookechem.com]

- 4. Dovitinib ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C17H17NO4S | CID 10065279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Grade CAS 139122-20-6 with competitive price, CasNo.139122-20-6 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108440376B - Preparation method of ropinirole hydrochloride - Google Patents [patents.google.com]

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate molecular weight and formula

An In-Depth Technical Guide to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical development. We will explore its fundamental chemical properties, including its molecular formula and weight, and delve into its critical role as a derivative and precursor in the synthesis of Ropinirol. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and safe handling. The methodologies presented are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

This compound, also known as Ropinirol Tosyl Derivative, is a well-characterized organic compound essential for specific synthetic pathways in the pharmaceutical industry.[1] Its identity is unequivocally established by its unique CAS number and structural formula.

The compound's molecular formula is C17H17NO4S, and it has a molecular weight of approximately 331.39 g/mol .[1][2][3]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 139122-20-6 | [2][4] |

| Molecular Formula | C17H17NO4S | [1][2][4] |

| Molecular Weight | 331.39 g/mol | [1][3] |

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | [4] |

| Common Synonyms | Ropinirol Tosyl Derivative; 4-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethyl]-1,3-dihydroindol-2-one | [1] |

| InChI Key | OGFUVAXFYGBCAK-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | [4] |

Chemical Structure

The molecule consists of an oxoindoline core connected via an ethyl bridge to a tosylate group. This structure is fundamental to its function in organic synthesis.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance |

| XLogP3 | 2.5 | Indicates moderate lipophilicity, relevant for solubility in organic solvents. |

| Hydrogen Bond Donor Count | 1 | The N-H group on the indolinone ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 5 | The oxygen atoms in the oxo and sulfonate groups act as hydrogen bond acceptors. |

| Rotatable Bond Count | 5 | Provides conformational flexibility to the molecule. |

| Topological Polar Surface Area | 87.8 Ų | Influences membrane permeability and solubility characteristics. |

| Data sourced from PubChem CID 10065279.[4] |

Significance in Pharmaceutical Synthesis: The Ropinirol Connection

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Ropinirol .[1] Ropinirol is a potent dopamine agonist used for treating Parkinson's disease and Restless Legs Syndrome.

The strategic importance of this molecule stems from the tosylate (-OTs) functional group. In organic synthesis, a primary alcohol is a poor leaving group. The conversion of the precursor alcohol, 4-(2-Hydroxyethyl)oxindole, to its tosylated derivative transforms the hydroxyl group into a tosylate group. This group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This chemical activation is a cornerstone of the subsequent step in the Ropinirol synthesis, which involves reaction with a dipropylamine nucleophile.

This tosylated derivative is also employed as a well-characterized reference material for quality control during the commercial production of Ropinirol, ensuring the accuracy and reliability of analytical methods in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]

Recommended Synthesis Protocol

The synthesis of this compound is achieved via the tosylation of its corresponding alcohol precursor. The following protocol is an exemplary methodology based on established chemical principles for this transformation.

Causality: The protocol utilizes p-toluenesulfonyl chloride (TsCl) as the tosylating agent. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. An aprotic solvent like dichloromethane (DCM) or toluene is chosen to prevent side reactions with the solvent.

Experimental Workflow

Step-by-Step Methodology

-

Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1 equivalent of 4-(2-Hydroxyethyl)oxindole in anhydrous dichloromethane (DCM). Add 1.2 to 1.5 equivalents of triethylamine (TEA).

-

Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Addition of Tosylating Agent: Dissolve 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Stir the mixture at 0-5 °C for 1-2 hours, then remove the ice bath and continue stirring at room temperature for 6-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Aqueous Work-up: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. Tosylates are alkylating agents and should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the material's specific Safety Data Sheet (SDS) before use for complete safety information.

Conclusion

This compound is more than a simple chemical compound; it is a critical enabler in the multi-step synthesis of the pharmaceutical agent Ropinirol. Its defining feature—the tosylate group—provides the necessary chemical reactivity to facilitate key bond-forming reactions. A thorough understanding of its properties, synthesis, and handling is indispensable for chemists and researchers involved in the development and manufacturing of Ropinirol and related pharmaceutical structures.

References

-

This compound. LookChem. [Link]

-

Ropinirol Tosyl Derivative | CAS 139122-20-6. Veeprho. [Link]

-

This compound | C17H17NO4S | CID 10065279. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure combines the privileged oxindole scaffold, a common feature in many bioactive compounds, with a tosylate group, an excellent leaving group in nucleophilic substitution reactions. This unique combination makes it a valuable building block for the introduction of the 2-(2-Oxoindolin-4-yl)ethyl moiety into a target molecule. Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the successful development of novel therapeutics. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside detailed experimental protocols for its synthesis and characterization, grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₇NO₄S | |

| Molecular Weight | 331.39 g/mol | [1] |

| CAS Number | 139122-20-6 | [2] |

| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | [2] |

| Physical Form | Solid, semi-solid, or lump | |

| Solubility | Soluble in Chloroform, Methanol | |

| Melting Point | Not explicitly reported in the literature. | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 331.087829 g/mol |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through the tosylation of its corresponding alcohol precursor, 4-(2-hydroxyethyl)indolin-2-one. This reaction is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution reactions.

The Chemistry of Tosylation

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves two critical roles: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct of the reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being preferred to avoid side reactions.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from established methods for the tosylation of primary alcohols. Researchers should optimize the conditions based on their specific experimental setup and scale.

Materials:

-

4-(2-Hydroxyethyl)indolin-2-one (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)indolin-2-one (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Base Addition: Slowly add triethylamine (1.5 eq) to the cooled solution.

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Experimental Protocol: Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

A singlet for the methyl protons of the tosyl group (~2.4 ppm).

-

Aromatic protons of the tosyl group appearing as two doublets (~7.3 and 7.7 ppm).

-

Aromatic protons of the oxindole ring.

-

Methylene protons of the ethyl chain, likely appearing as two triplets.

-

A broad singlet for the NH proton of the oxindole ring.

-

-

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Expected Signals: Distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the oxindole, the aromatic carbons, the methyl carbon of the tosyl group, and the methylene carbons of the ethyl chain.

-

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Expected Result: The measured monoisotopic mass should correspond to the calculated exact mass of C₁₇H₁₇NO₄S (331.0878).

-

3. Infrared (IR) Spectroscopy:

-

This technique is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil or can be melted) or as a KBr pellet (if it is a solid).

-

Expected Characteristic Peaks:

-

N-H stretch of the oxindole amide (~3200-3400 cm⁻¹).

-

C=O stretch of the oxindole amide (~1680-1700 cm⁻¹).

-

S=O stretches of the sulfonate group (two bands, ~1350-1370 cm⁻¹ and ~1170-1190 cm⁻¹).

-

C-O stretch of the ester (~1175 cm⁻¹).

-

-

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its efficient and safe utilization. The provided experimental protocols for its synthesis and characterization offer a practical framework for researchers, emphasizing the importance of rigorous purification and analytical validation. While a definitive experimental melting point remains to be reported in publicly available literature, the data and methods presented herein provide a solid foundation for the scientific community to build upon in their exploration of this valuable chemical entity.

References

-

PubChem. This compound. [Link]

-

LookChem. This compound. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. It synthesizes foundational principles of solubility with field-proven experimental methodologies. The guide delves into the physicochemical characteristics of the molecule, offers a qualitative solubility forecast based on its structural components, and provides detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide is designed to ensure scientific integrity and empower researchers to generate reliable and reproducible solubility data, a critical step in the preformulation and development of new chemical entities.[1][2][3][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates a compound's behavior at every stage of development.[1][5] The molecule this compound, an intermediate or candidate featuring an oxoindole core, is subject to these rigorous demands.

A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Therefore, understanding its solubility is not merely an academic exercise; it is a critical determinant of bioavailability, formulability, and ultimately, therapeutic success. Poor aqueous solubility can lead to insufficient absorption, high inter-patient variability, and the need for complex and costly formulation strategies.[1] Preformulation studies, which begin with solubility analysis, provide the foundational data necessary to make rational decisions about a drug candidate's future.[2][4]

This guide addresses the current information gap regarding the solubility of this compound by providing a robust theoretical and practical framework for its assessment.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is intrinsically linked to its structure. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for prediction.[6][7][8] We can infer the likely solubility behavior of this compound by dissecting its constituent parts.

Molecular Structure: C17H17NO4S CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2

-

Oxoindoline Core: This bicyclic heteroaromatic system contains a lactam (a cyclic amide). The N-H group can act as a hydrogen bond donor, and the carbonyl (C=O) group is a hydrogen bond acceptor. This moiety contributes polarity but also possesses a significant non-polar surface area from the fused benzene ring. Oxindole frameworks are common in bioactive compounds.[9]

-

Ethyl Linker: A short, flexible, and non-polar hydrocarbon chain connecting the core to the tosylate group.

-

4-methylbenzenesulfonate (Tosylate) Group: This is an ester of p-toluenesulfonic acid. The sulfonate group (-SO₃-) is highly polar and contains potent hydrogen bond acceptors. While tosylate salts are often used to confer crystallinity, in this neutral molecule, the tosylate ester contributes significant polarity.[10][11]

The interplay between the polar oxoindole and tosylate functionalities and the non-polar aromatic rings and ethyl linker will govern its solubility profile.

Caption: Relationship between molecular features and predicted solubility.

Predicted Solubility Profile

Based on this structural analysis, a qualitative prediction of solubility in common laboratory solvents is presented below. It is imperative to recognize that this is a theoretical forecast; experimental verification is essential for quantitative accuracy.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent for solvating a wide range of drug-like molecules, including those with both polar and non-polar regions.[12] |

| Acetonitrile (ACN) | Moderate | A polar solvent, but less capable of strong hydrogen bonding compared to DMSO or DMF. Good solubility is expected, but perhaps less than in the aforementioned solvents. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the oxoindole and tosylate groups. The molecule's hydrocarbon backbone may limit high solubility. |

| Water | Low to Very Low | Despite the presence of polar groups, the large non-polar surface area of the aromatic rings and alkyl chain is likely to dominate, leading to poor aqueous solubility. | |

| Non-Polar | Toluene, Dichloromethane (DCM) | Low | While some interaction is possible between the aromatic rings of the solute and toluene, the high polarity of the oxoindole and tosylate groups will prevent significant dissolution. |

| Hexanes, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute and these highly non-polar solvents will result in negligible solubility.[7] |

Computational Note: Modern approaches like Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can provide more quantitative predictions but require large, high-quality datasets for training.[13][14][15] For a novel compound like this, such models are best used to provide estimates, which must be confirmed experimentally.

Experimental Framework for Solubility Determination

The term "solubility" can refer to two distinct measurements: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data correctly and applying it in the appropriate context of drug development.[16][17]

-

Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates from a solution when added from a high-concentration organic stock (typically DMSO).[18][19] It is a high-throughput method often used in early discovery to flag potential issues and ensure compound viability for in vitro screening assays. The resulting precipitate is often amorphous, leading to an overestimation of the true equilibrium solubility.[16]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, in the presence of the solid drug.[17][20] This value is fundamental for preformulation, as it relates directly to the driving force for dissolution and absorption in vivo. It is typically determined using the "gold standard" shake-flask method.[20][21]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility. Its trustworthiness lies in allowing the system to reach a true thermodynamic minimum.[20][22]

Objective: To determine the maximum equilibrium concentration of the compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, water, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" is critical; visible solid must remain at the end of the experiment to ensure saturation. A starting point is 2-5 mg of compound per 1 mL of solvent.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a moderate speed (e.g., 150-300 RPM).[21] The goal is to ensure continuous mixing of the solid with the solvent without creating a vortex that could cause mechanical degradation.

-

Time to Equilibrium: Allow the samples to agitate for a sufficient duration to reach equilibrium. For most compounds, 24 to 72 hours is adequate.[21][22] To validate that equilibrium has been reached, one can take samples at multiple time points (e.g., 24h, 48h, 72h); the concentration should plateau.

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow coarse particles to settle. To separate the saturated solution from the excess solid, use either centrifugation at the experimental temperature or filtration through a chemically compatible, non-adsorbing syringe filter (e.g., 0.22 µm). This step is critical to avoid contaminating the sample with undissolved solid.[21][22]

-

Sample Preparation for Analysis: Immediately after separation, carefully aspirate an aliquot of the clear supernatant/filtrate and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. This prevents the compound from precipitating out due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically HPLC-UV.[23][24] Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted samples.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µM, specifying the solvent and temperature.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This protocol describes a high-throughput screening (HTS) method suitable for early-stage discovery when compound availability is limited.[25][26][27]

Objective: To rapidly assess the solubility of a compound upon its addition from a DMSO stock into an aqueous buffer.

Materials:

-

Compound stock solution (e.g., 10 mM in 100% DMSO)

-

Aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipette

-

Plate-based nephelometer or turbidimeter

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Using a liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer-filled wells to create a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its co-solvent effect.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Measurement: Place the microplate into a laser nephelometer or turbidimeter. The instrument measures the amount of light scattered by any precipitate that has formed in the wells.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the background, indicating the onset of precipitation.

Summary and Data Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.

Table 1: Experimental Solubility Data for this compound

| Method | Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic (Shake-Flask) | pH 7.4 PBS | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | Water | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic (Nephelometry) | pH 7.4 PBS (1% DMSO) | 25 | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

-

Kinetic vs. Thermodynamic: It is expected that the kinetic solubility value will be higher than the thermodynamic value.[16] This discrepancy highlights the potential for supersaturation and is valuable information for designing in vitro assays, but the thermodynamic value is more relevant for predicting in vivo dissolution.

-

Influence of pH: The oxoindole moiety has a weakly acidic N-H proton. Therefore, its solubility may exhibit some pH dependence. Determining solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) is crucial to simulate the conditions of the gastrointestinal tract.[4]

-

Solid-State Form: The solubility value is intrinsically tied to the solid form of the material used (e.g., crystalline polymorph vs. amorphous). Amorphous material is thermodynamically less stable and will exhibit higher apparent solubility.[28] It is best practice to characterize the solid form before and after the shake-flask experiment (e.g., using XRPD or microscopy) to check for any solution-mediated phase transformations.[16]

References

-

Rowan Scientific. Predicting Solubility. Rowan Scientific. Available from: [Link]

-

Pain, F., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available from: [Link]

-

Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available from: [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. Available from: [Link]

-

Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. Available from: [Link]

-

Singh, P., & Singh, P. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. Available from: [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Semantic Scholar. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Semantic Scholar. Available from: [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. Available from: [Link]

-

Asynt. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Asynt. Available from: [Link]

-

Martini, S., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available from: [Link]

-

Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available from: [Link]

-

ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate. Available from: [Link]

-

Chen, Y., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. mAbs. Available from: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

-

Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Pharmapproach.com. Available from: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available from: [Link]

-

Pharmeli. (2024). Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development. Pharmeli. Available from: [Link]

-

ACS Green Chemistry Institute. (2024). What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS. Available from: [Link]

-

KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. KK Wagh College of Pharmacy. Available from: [Link]

-

Burns, J., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

-

Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. Available from: [Link]

-

Wang, P., et al. (2021). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Blasko, A. (2023). Best Practices For Preformulation In Drug Development. Drug Discovery Online. Available from: [Link]

-

University of Toronto. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. University of Toronto. Available from: [Link]

-

LCGC International. (2021). How It Works: UV Detection for HPLC. LCGC International. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]

-

Yilmaz, B., & Tuncel, M. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. Available from: [Link]

-

Scribd. (n.d.). Tosylates: The Material Here Is From Chap. 12 and Is Repeated in Chap. 12 Slides. Scribd. Available from: [Link]

-

Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available from: [Link]

-

Oriental Journal of Chemistry. (2015). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. Available from: [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. University of Calgary. Available from: [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

Sources

- 1. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 2. Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development [pharmacores.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 9. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 10. scribd.com [scribd.com]

- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 16. ovid.com [ovid.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. enamine.net [enamine.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

- 23. improvedpharma.com [improvedpharma.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. bmglabtech.com [bmglabtech.com]

- 27. researchgate.net [researchgate.net]

- 28. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

stability and storage conditions for 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Introduction

This compound (CAS No. 139122-20-6) is a critical chemical intermediate, most notably utilized in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] As a key precursor, its purity and stability are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the compound's chemical stability, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Molecular Structure and Intrinsic Stability Analysis

To understand the stability of this compound, it is essential to analyze its constituent chemical moieties: the oxindole core, the ethyl linker, and the p-toluenesulfonate (tosylate) group.

-

p-Toluenesulfonate (Tosylate) Group: The tosylate functional group is renowned in organic synthesis for being an excellent leaving group.[3][4] However, this reactivity is controlled. Compared to other common sulfonate esters like triflates, tosylates are significantly more stable, particularly towards hydrolysis.[5][6] They are typically crystalline solids that exhibit good stability under ambient conditions, a property that allows for their isolation, purification by methods like recrystallization, and storage.[7]

-

Oxindole Core: The oxindole heterocyclic system is a robust aromatic structure found in numerous natural products and pharmacologically active molecules.[8][9] Its stability is generally high, though it can be susceptible to oxidative degradation under certain conditions.[10]

-

Ethyl Linker: The ethyl chain connecting the oxindole and tosylate moieties is comprised of sp³-hybridized carbons, which are the primary sites for potential nucleophilic attack.

The overall structure is that of a stable, solid compound, but with a built-in reactivity profile centered on the tosylate's function as a leaving group.

Caption: Chemical Structure of the target compound.

Potential Degradation Pathways

Understanding the likely routes of degradation is crucial for defining appropriate storage conditions. For this molecule, two primary pathways must be considered: hydrolysis and oxidation.

-

Hydrolytic Cleavage: The most probable degradation pathway is the hydrolysis of the tosylate ester. This is a nucleophilic substitution (SN2) reaction where a water molecule attacks the electrophilic carbon atom adjacent to the tosylate oxygen. This results in the cleavage of the C-O bond, displacing the stable p-toluenesulfonate anion and forming 4-(2-hydroxyethyl)indolin-2-one. The presence of acidic or basic conditions can catalyze this process.

-

Oxidative Degradation: The oxindole ring, while generally stable, can undergo oxidation, particularly at the C3 position adjacent to the carbonyl group.[10] Atmospheric oxygen can contribute to the slow formation of hydroxylated or other oxidized impurities over extended periods, potentially leading to ring-opened byproducts.

Caption: Primary degradation pathways for the compound.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and storage data for related pharmaceutical compounds like Ropinirole HCl, the following conditions are recommended to ensure long-term stability and preserve purity.[11][12]

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Low temperatures drastically reduce the rates of all chemical reactions, including hydrolysis and oxidation. -20°C is standard for preserving the integrity of sensitive pharmaceutical intermediates over months to years. A refrigerator (2-8°C) is suitable for material intended for use within weeks. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing atmospheric oxygen and moisture is the most effective way to prevent oxidative degradation and hydrolysis. The compound should be stored under a positive pressure of a dry, inert gas. |

| Light | Protect from Light | Aromatic compounds can be susceptible to photodegradation. Storing in an amber or opaque container minimizes this risk. |

| Container | Tightly Sealed Amber Glass Vial | Glass is an inert material that prevents leaching. An amber color protects from light, and a tight seal (e.g., with a PTFE-lined cap) is essential to maintain the inert atmosphere and prevent moisture ingress. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the compound in a glove box or glove bag under an inert atmosphere whenever possible.

-

Use only dry solvents and reagents if preparing solutions.

Protocol for Experimental Stability Assessment

To validate the stability of a specific batch or establish in-house shelf-life, a formal stability study is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical technique due to its ability to separate the parent compound from potential impurities and degradation products.

Step-by-Step Protocol

-

Initial Analysis (T=0):

-

Dissolve a precisely weighed sample of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Develop a stability-indicating HPLC method capable of resolving the parent peak from potential degradants (such as 4-(2-hydroxyethyl)indolin-2-one). A C18 column with a gradient elution of water and acetonitrile, with UV detection at approximately 250 nm, is a good starting point.

-

Run the analysis to establish the initial purity profile and peak area of the parent compound. This serves as the baseline.

-

-

Sample Storage:

-

Aliquot precisely weighed samples into several amber glass vials.

-

Create different storage condition groups:

-

Optimal: -20°C, sealed under argon.

-

Accelerated: 40°C / 75% Relative Humidity (RH), sealed under air.

-

Light Stress: Room temperature, exposed to light, sealed under air.

-

Recommended: 2-8°C, sealed under argon.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage group.

-

Allow the vial to equilibrate to room temperature.

-

Prepare and analyze the sample using the same HPLC method established at T=0.

-

-

Data Evaluation:

-

Compare the chromatograms from each time point to the T=0 baseline.

-

Calculate the percentage of the parent compound remaining.

-

Identify and quantify any new peaks that appear, which represent degradation products. A decrease in the parent peak area with a corresponding increase in new peaks confirms degradation.

-

Caption: Workflow for an experimental stability study.

Conclusion

This compound is a chemically stable solid, a characteristic that benefits its use as a pharmaceutical intermediate. Its primary liabilities are susceptibility to hydrolysis and, to a lesser extent, oxidation. Adherence to stringent storage conditions—specifically, low temperature (-20°C), protection from light, and maintenance under a dry, inert atmosphere—is critical to mitigating these degradation pathways. By implementing these protocols, researchers and drug development professionals can ensure the long-term purity and integrity of this vital synthetic building block, thereby safeguarding the quality of subsequent manufacturing steps and the final API.

References

-

LookChem. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Forrest, K. P., & Kyei, A. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society. Available from: [Link]

-

Nishida, A., Hamada, T., & Yonemitsu, O. (1993). Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry. Available from: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

-

Hoogenboom, R., et al. (2007). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry. Available from: [Link]

-

Allen, A. D., et al. (1984). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society. Available from: [Link]

-

Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. Alcohol (chemistry). Available from: [Link]

-

Quick Company. A Process For The Preparation Of Ropinirole Intermediates And Use. Available from: [Link]

-

Madsen, E. L., & Bollag, J. M. (1989). Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium. Applied and Environmental Microbiology. Available from: [Link]

- Google Patents. CN108440376B - Preparation method of ropinirole hydrochloride.

-

ResearchGate. Polymorphs of oxindole as the core structures in bioactive compounds. Available from: [Link]

-

Veeprho. Ropinirol Tosyl Derivative. Available from: [Link]

-

Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. Available from: [Link]

-

PubMed. Oxindole and its derivatives: A review on recent progress in biological activities. Available from: [Link]

Sources

- 1. CN108440376B - Preparation method of ropinirole hydrochloride - Google Patents [patents.google.com]

- 2. :: Ropinirole Intermediate 6 | CAS No: 139122-20-6 | SVAK Life Sciences:: [svaklifesciences.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. abmole.com [abmole.com]

An In-Depth Technical Guide to the Synthesis of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate: A Key Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tosylates in Complex Molecule Synthesis

In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of complex organic molecules is paramount. A common challenge in multi-step syntheses is the conversion of poor leaving groups, such as hydroxyls, into moieties that are readily displaced by nucleophiles. The p-toluenesulfonyl (tosyl) group serves as a cornerstone in this regard, transforming an alcohol into a highly effective leaving group, the tosylate. This conversion is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), including the dopamine agonist Ropinirole. This technical guide provides a comprehensive overview of the synthesis of a key intermediate, 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, offering insights into the underlying chemical principles, a detailed experimental protocol, and its significance in drug development.[1]

The strategic use of tosylates offers several advantages in organic synthesis. The transformation of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbinol carbon, as the carbon-oxygen bond is not broken during the reaction. The subsequent nucleophilic substitution, typically proceeding via an SN2 mechanism, occurs with inversion of stereochemistry. This two-step sequence allows for a high degree of stereochemical control, which is crucial in the synthesis of chiral drug molecules.[2] Furthermore, tosylates are stable, crystalline solids, which facilitates their purification and handling.[1]

This guide will focus on the synthesis of this compound, a vital building block in the preparation of Ropinirole, a medication used to treat Parkinson's disease and restless legs syndrome.[3][4] By providing a detailed understanding of its synthesis, this document aims to empower researchers and drug development professionals in their pursuit of efficient and robust synthetic routes to valuable therapeutic agents.

Chemical Properties and Reagents

A thorough understanding of the properties of the reactants, intermediates, and the final product is essential for a successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-(2-Hydroxyethyl)indolin-2-one | C₁₀H₁₁NO₂ | 177.19 | Off-white to yellow solid |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | White to yellowish solid |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless liquid |

| This compound | C₁₇H₁₇NO₄S | 331.39 | Off-white to pale yellow solid |

The Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of the Precursor: Preparation of 4-(2-hydroxyethyl)indolin-2-one.

-

Tosylation: Conversion of the hydroxyl group of the precursor to a tosylate group.

Sources

An In-Depth Technical Guide to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate: A Key Intermediate in the Synthesis of Ropinirole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and utilization of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, a pivotal intermediate in the manufacturing of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document delves into the mechanistic underpinnings of the synthetic pathway, offers detailed experimental protocols, and presents characterization data to ensure scientific integrity and reproducibility. The guide is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, empowering researchers to understand and optimize this critical stage of Ropinirole synthesis.

Introduction: The Significance of Ropinirole and its Synthesis

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a crucial therapeutic agent for managing the symptoms of Parkinson's disease and restless legs syndrome. Its efficacy lies in its selective agonism of D2 and D3 dopamine receptors in the brain. The commercial success and therapeutic importance of Ropinirole have driven extensive research into efficient and scalable synthetic routes.

A common and industrially viable pathway to Ropinirole involves the strategic introduction of the dipropylaminoethyl side chain at the 4-position of the indolin-2-one core. This is often achieved through a two-step process: the conversion of a precursor alcohol to a more reactive species, followed by nucleophilic substitution. This compound, a tosylate ester, has emerged as a superior intermediate in this process. The tosylate group is an excellent leaving group, facilitating a clean and efficient nucleophilic substitution by di-n-propylamine to yield Ropinirole. This guide will focus on the synthesis and role of this critical tosylate intermediate.

Synthetic Pathway Overview

The synthesis of Ropinirole via the tosylate intermediate can be conceptually broken down into three main stages. This guide will focus on the first two, culminating in the formation of the target intermediate, and the subsequent conversion to Ropinirole.

Caption: Synthesis of the alcohol precursor.

Experimental Protocol

A detailed, multi-step procedure starting from 2-(2-methyl-3-nitrophenyl)acetic acid is employed to yield 4-(2-hydroxyethyl)indolin-2-one. This process typically involves reduction of the nitro group and the carboxylic acid, followed by cyclization. An improved process involves the catalytic reduction of the nitro group followed by spontaneous cyclization. [1] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-(2-Methyl-3-nitrophenyl)acetic acid | 195.17 |

| Borane-tetrahydrofuran complex (BH3·THF) | 85.94 |

| Palladium on Carbon (Pd/C, 10%) | - |

| Hydrogen Gas (H2) | 2.02 |

| Methanol | 32.04 |

| Dichloromethane (DCM) | 84.93 |

| Hydrochloric Acid (HCl) | 36.46 |

| Sodium Bicarbonate (NaHCO3) | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 |

Step-by-Step Procedure:

-

Reduction of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methyl-3-nitrophenyl)acetic acid in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol at 0°C. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(2-methyl-3-nitrophenyl)ethanol.

-

Reductive Cyclization: Dissolve the 2-(2-methyl-3-nitrophenyl)ethanol in methanol in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases.

-